5-bromo-N-isopropyl-2-methoxybenzamide
Description
Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Mechanistic Studies
Benzamide scaffolds are fundamental building blocks in organic synthesis due to their inherent stability and the diverse reactivity they offer. The amide bond is a key functional group in a vast array of biologically active molecules and materials. Synthetic chemists utilize benzamides as precursors for the synthesis of more complex molecules, including nitrogen-containing heterocycles. The planarity of the benzene (B151609) ring and the conformational rigidity of the amide group provide a well-defined three-dimensional structure, which is crucial in the design of molecules with specific biological targets.
From a mechanistic standpoint, benzamide derivatives serve as excellent models for studying a variety of chemical transformations. The electronic properties of the benzene ring can be systematically altered through the introduction of various substituents, allowing for detailed investigations into reaction kinetics and pathways. These studies contribute to a deeper understanding of fundamental concepts such as catalysis, molecular recognition, and non-covalent interactions.
Overview of Halogenated and Alkoxy-Substituted Benzamides in Academic Investigations
The introduction of halogen and alkoxy substituents onto the benzamide scaffold significantly broadens the scope of their application in academic research. Halogenation, particularly with bromine and chlorine, provides a handle for further functionalization through cross-coupling reactions, which are central to modern synthetic organic chemistry. The position of the halogen atom on the aromatic ring can influence the molecule's reactivity and its supramolecular assembly in the solid state through halogen bonding. sigmaaldrich.com
Alkoxy groups, such as the methoxy (B1213986) group, are important modulators of a molecule's electronic and physical properties. They can influence solubility, lipophilicity, and conformational preferences. In the context of medicinal chemistry, alkoxy-substituted benzamides have been explored for their potential as therapeutic agents. ekb.eg The combination of both halogen and alkoxy substituents on a benzamide core, as seen in 5-bromo-N-isopropyl-2-methoxybenzamide, creates a unique chemical entity with potential for diverse applications in chemical and materials science.
Chemical Profile of this compound
While dedicated research articles on this compound are not abundant, its chemical and physical properties can be inferred from data on closely related compounds and general chemical principles.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| CAS Number | 899140-56-8 bldpharm.com |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents |
Synthesis and Spectroscopic Analysis
The synthesis of this compound can be achieved through standard and well-established synthetic methodologies in organic chemistry.
Plausible Synthetic Route
A common and efficient method for the synthesis of N-substituted benzamides is the coupling of a benzoic acid derivative with an amine. In this case, 5-bromo-2-methoxybenzoic acid would be the starting material, which is commercially available. This acid can be activated to form a more reactive species, such as an acid chloride or an active ester, which then readily reacts with isopropylamine (B41738) to form the desired amide bond.
The reaction of 5-bromo-2-methoxybenzoyl chloride with isopropylamine in the presence of a base, such as triethylamine (B128534), in an inert solvent like dichloromethane (B109758), would be a high-yielding route to this compound.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of a closely related analog, 5-bromo-2-iodo-N-isopropylbenzamide, the following spectroscopic data can be anticipated. nih.gov
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the isopropyl methine proton, and the isopropyl methyl protons. The aromatic protons would appear as a set of multiplets in the aromatic region. The methoxy group would be a singlet around 3.8-4.0 ppm. The isopropyl methine would be a multiplet, and the methyl groups would appear as a doublet. |
| ¹³C NMR | Resonances for all eleven carbon atoms, including the carbonyl carbon of the amide, the aromatic carbons (with the carbon bearing the bromine showing a characteristic lower intensity), the methoxy carbon, and the carbons of the isopropyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-O stretching of the methoxy group. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ would be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQTRANRJGPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo N Isopropyl 2 Methoxybenzamide and Analogues
Strategies for Amide Bond Formation in N-isopropylbenzamides
The formation of the amide bond is a cornerstone of organic synthesis. For N-isopropylbenzamides, this typically involves the coupling of a benzoic acid derivative with isopropylamine (B41738). Conventional methods often rely on the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
One common approach is the conversion of the benzoic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.se This activated intermediate then readily reacts with isopropylamine to form the desired amide. While effective, this method can be harsh and may not be suitable for sensitive substrates.
Alternatively, a wide array of coupling reagents have been developed to promote amide bond formation directly from the carboxylic acid and amine. nih.gov These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), activate the carboxylic acid in situ, forming a reactive intermediate that is then intercepted by the amine. google.com The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side reactions. A general representation of these strategies is depicted in the table below.
| Activation Method | Reagent Example | General Reaction |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl; R-COCl + R'-NH₂ → R-CONH-R' |
| In Situ Coupling | Dicyclohexylcarbodiimide (DCC) | R-COOH + R'-NH₂ + DCC → R-CONH-R' + DCU |
More recent advancements have explored chemoenzymatic processes for amide bond formation. For instance, adenylating enzymes can activate amino acids, which can then react with various amines as nucleophiles. nih.gov This method offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions. nih.gov
Regioselective Bromination and Methoxy (B1213986) Group Incorporation
The synthesis of 5-bromo-N-isopropyl-2-methoxybenzamide requires the specific placement of a bromine atom and a methoxy group on the benzene (B151609) ring. The methoxy group is typically introduced via nucleophilic substitution, often by alkylating a corresponding hydroxy group with a methylating agent like iodomethane (B122720) under basic conditions.
Regioselective bromination is crucial for installing the bromine atom at the desired C-5 position. The directing effects of the existing substituents on the aromatic ring play a key role in determining the position of bromination. For example, in the synthesis of 2-bromo-5-methoxybenzoic acid, m-methoxybenzoic acid can be dissolved in a halogenated hydrocarbon solvent and subjected to bromination with a brominating reagent in the presence of an initiator, a cocatalyst, and sulfuric acid. google.com Another method involves the bromination of 2-methoxy-N,N-dimethylbenzamide using bromine or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758), often at low temperatures to control the reaction.
A facile method for the regio- and stereoselective methoxy-bromination of alkenes has been reported using diacetoxyiodobenzene (B1259982) and phenyltrimethylammonium (B184261) tribromide. orientjchem.org This reaction proceeds via a cyclic three-membered bromonium ion intermediate, which undergoes ring-opening by the nucleophilic methanol (B129727) solvent in an SN2 fashion, leading to high anti-stereoselectivity. orientjchem.org The regioselectivity is governed by the stability of the incipient carbocation formed during the ring-opening of the bromonium ion. orientjchem.org
Synthesis of Key Precursors for Benzamide (B126) Derivatives
The synthesis of complex benzamide derivatives often relies on the preparation of key precursor molecules. For this compound, a crucial precursor is 5-bromo-2-methoxybenzoic acid. This can be synthesized, for example, by the alkylation of 5-bromosalicylic acid with iodomethane in the presence of a base like potassium carbonate.
Another important class of precursors are anthranilic acids (2-aminobenzoic acids), which are used in the synthesis of various heterocyclic compounds, including quinazolinones. orientjchem.org A chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids has been developed, which eliminates the need for acid protection and produces N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.gov
The stability of the amide bond makes it an attractive functional group to carry through multi-step syntheses. orgsyn.org However, recent developments have focused on methods to selectively activate and cleave the amide C–N bond, allowing for the transformation of amides into other functional groups, such as carboxylic acids, using nickel catalysis. orgsyn.orgresearchgate.net This expands the utility of benzamides as versatile synthetic intermediates.
Catalytic Approaches in Benzamide Synthesis
Catalysis has revolutionized the synthesis of benzamides, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.
Rhodium(III)-Catalyzed Reactions for N-Methoxybenzamide Derivatives
Rhodium(III) catalysis has emerged as a powerful tool for the C-H activation and functionalization of N-methoxybenzamides. lookchem.com These catalysts enable chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, where the sulfoxonium ylide acts as a carbene precursor. rsc.org The reaction pathway can be controlled by acidic additives, with Zn(OTf)₂ and PivOH promoting different cyclization routes. rsc.org
Furthermore, chiral Rhodium(III) catalysts have been employed in the asymmetric C-H activation of N-methoxybenzamides with quinones to construct chiral tricyclic hydrophenanthridinone scaffolds with high yields and enantioselectivity. nih.govacs.org This methodology has been applied to the enantioselective synthesis of complex molecules like dihydrolycoricidine derivatives. nih.govacs.org
Photoredox and Copper-Induced Complex-Photolysis Pathways in Amide Synthesis
Visible-light photoredox catalysis has gained significant traction as a sustainable and efficient platform for amide synthesis. nih.gov This approach allows for the activation of substrates into radical species through single-electron transfer (SET) processes under mild conditions. nih.gov Copper catalysts, in conjunction with photoredox systems, have been utilized for the radical aminocarbonylation of cycloketone oxime esters to produce cyanoalkylated amides. nih.gov In these systems, the copper complex can serve as both the photocatalyst and the cross-coupling catalyst. nih.gov
Synergistic photoredox and copper catalysis has also been employed for the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org Mechanistic studies suggest that molecular oxygen plays a crucial role in these catalytic cycles. acs.org Additionally, photoinduced copper-catalyzed asymmetric amidation has been achieved through ligand cooperativity, enabling the enantioconvergent substitution of unactivated racemic alkyl electrophiles by primary amides. nih.gov This provides a novel, convergent strategy for the asymmetric synthesis of secondary amides. nih.gov
Development of Hypervalent Iodine Reagents from Iodobenzamides
Hypervalent iodine compounds are versatile reagents in organic synthesis, acting as oxidizing agents and facilitating a range of transformations. wikipedia.orgorganic-chemistry.org Their low toxicity, ready availability, and ease of handling make them attractive alternatives to heavy metal reagents. organic-chemistry.orgprinceton.edu
The synthesis of hypervalent iodine(III) compounds can be achieved through the oxidation of iodoarenes. organic-chemistry.org For instance, (diacetoxyiodo)arenes can be prepared by treating iodoarenes with reagents like m-chloroperoxybenzoic acid in acetic acid or sodium perborate (B1237305) in acetic acid. organic-chemistry.org These (diacetoxyiodo)arenes are valuable precursors for other organo-λ³-iodanes. organic-chemistry.org
While the direct development of hypervalent iodine reagents from iodobenzamides is a specialized area, the principles of hypervalent iodine chemistry can be applied to benzamide-containing structures. The strong electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio group are key to their reactivity. princeton.edu Research in this area focuses on creating novel reagents for carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.org Iodonium ylides, a subset of hypervalent iodine(III) compounds, have been used in both metal-catalyzed and uncatalyzed reactions with various substrates. researchgate.net The stability and reactivity of these ylides can be tuned by introducing coordinating substituents, such as an ortho-alkoxy group, on the phenyl ring. researchgate.net
Synthesis of Benziodazolones from N-isopropyliodobenzamides
The preparation of benziodazolones, which are nitrogen analogues of the well-known benziodoxolones, represents a key transformation for N-substituted-2-iodobenzamides. These hypervalent iodine heterocycles are valuable reagents in organic synthesis. A convenient and efficient one-step method for the synthesis of benziodazolones involves the oxidation of the corresponding N-substituted-2-iodobenzamides.
A general procedure for this transformation is the reaction of an N-isopropyliodobenzamide with an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA). The reaction is typically carried out in an appropriate solvent like acetonitrile (B52724) at room temperature. This method provides a straightforward route to a variety of substituted benziodazolone derivatives.
Scheme 1: General synthesis of benziodazolones from N-isopropyliodobenzamides.
The synthesis of the precursor, 2-iodo-N-isopropylbenzamide, is achieved by the dropwise addition of isopropylamine to a stirred mixture of 2-iodobenzoyl chloride and triethylamine (B128534) in dichloromethane at 0 °C. The reaction is typically complete within an hour, and after an aqueous workup and extraction, the product can be purified by recrystallization. This method has been shown to produce the desired N-isopropyliodobenzamide in high yield. For instance, the reaction of 2-iodobenzoyl chloride with isopropylamine afforded 2-iodo-N-isopropylbenzamide in 97% yield.
Once the N-isopropyliodobenzamide precursor is obtained, the subsequent oxidation to the benziodazolone is performed. The following table outlines the synthesis of a specific benziodazolone derivative from its corresponding iodobenzamide, illustrating the typical reaction conditions and yields.
| Precursor | Oxidizing Agent | Solvent | Temperature | Yield (%) |
| 2-Iodo-N-isopropylbenzamide | mCPBA | Acetonitrile | Room Temp. | High |
This table is a representation of the general synthetic method. Specific yields for the 5-bromo-2-methoxy substituted analogue are not available in the cited literature.
The resulting benziodazolones are versatile reagents. For example, in combination with triphenylphosphine (B44618) (PPh₃) and pyridine, they can smoothly react with alcohols or amines to produce the corresponding esters or amides.
While a direct synthesis of a benziodazolone from this compound is not explicitly detailed in the reviewed literature, the general synthetic route described above is expected to be applicable. The synthesis of the specific precursor, this compound, would likely proceed from 5-bromo-2-methoxybenzoic acid and isopropylamine using standard amide bond formation techniques, such as activation of the carboxylic acid with thionyl chloride or a coupling agent, followed by reaction with the amine. Subsequent iodination at the 2-position and oxidation would lead to the desired benziodazolone.
The reactivity of substituted iodobenzamides in oxidation reactions has been studied, revealing that electron-donating groups on the benzene ring can increase the rate of oxidation. The presence of a methoxy group at the 2-position and a bromo group at the 5-position in the target molecule will influence the electronic properties and, consequently, the reactivity of the iodobenzamide precursor in the cyclization reaction.
Lack of Publicly Available Data
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data for the specific compound This compound is not publicly available. As a result, it is not possible to generate an article with the requested in-depth spectroscopic and structural characterization details, including data tables and specific research findings for this molecule.
The required analytical techniques for characterization are standard in chemical research; however, published spectra, crystallographic data, and thermal analysis results for this particular compound could not be located. The creation of scientifically accurate content as per the provided outline is contingent on the existence and accessibility of such peer-reviewed data.
Advanced Spectroscopic and Structural Characterization of 5 Bromo N Isopropyl 2 Methoxybenzamide Derivatives
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a substance. This method is employed to determine the percentage by weight of each element present in a compound, which is then compared against the theoretical values calculated from its proposed molecular formula. The close agreement between the experimentally determined and calculated values serves as a crucial piece of evidence for the purity and confirmation of the compound's empirical formula.
For a newly synthesized derivative of 5-bromo-N-isopropyl-2-methoxybenzamide, elemental analysis would typically be performed for carbon (C), hydrogen (H), nitrogen (N), and bromine (Br). The theoretical percentages are calculated based on the molecular formula and the atomic weights of the constituent atoms.
Theoretical Composition of a Hypothetical Derivative
To illustrate the process, consider a hypothetical derivative of this compound. The molecular formula would first be established. Based on this formula, the theoretical weight percentages of C, H, N, and Br would be calculated.
Experimental Verification
In a laboratory setting, the synthesized compound would be subjected to combustion analysis or other appropriate analytical techniques to determine the actual percentages of each element. The results would then be presented in a data table, comparing the "calculated" (theoretical) and "found" (experimental) values. A close correlation between these values, typically within a ±0.4% margin, is generally accepted as confirmation of the compound's elemental composition and purity.
Illustrative Data Table (Hypothetical)
Below is an example of how the elemental analysis data for a hypothetical derivative of this compound would be presented. Note: The following data is purely illustrative and not based on actual experimental results for the named compound.
| Element | Calculated (%) | Found (%) |
| Carbon (C) | XX.XX | XX.XX |
| Hydrogen (H) | X.XX | X.XX |
| Nitrogen (N) | X.XX | X.XX |
| Bromine (Br) | XX.XX | XX.XX |
Mechanistic Investigations and Chemical Reactivity of 5 Bromo N Isopropyl 2 Methoxybenzamide Analogues
Hypervalent Iodine Chemistry in Benzamide-Derived Catalysis
While the bromo-analogue is primarily a synthetic intermediate, the corresponding iodo-analogue, 2-iodo-N-isopropylbenzamide and its derivatives, have garnered significant attention as precursors for hypervalent iodine catalysts. These catalysts are valued as environmentally benign alternatives to heavy-metal-based oxidants. jst.go.jpsemanticscholar.org
Research has shown that 2-iodo-N-isopropyl-5-methoxybenzamide is a highly reactive and efficient organocatalyst for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govnih.govbeilstein-journals.org The reaction is typically performed using a co-oxidant, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄), at room temperature. nih.govnih.gov
The electronic properties of substituents on the benzamide (B126) ring significantly influence the catalyst's reactivity. A study on various substituted N-isopropyl-2-iodobenzamides revealed that electron-donating groups enhance the catalytic activity. The reactivity order was found to be: 5-NO₂ < 5-CO₂Me < 3-OMe < 5-OAc < 5-Cl < H < 4-OMe < 5-Me < 5-OMe. nih.gov This demonstrates that the 5-methoxy derivative is the most reactive catalyst in this series for the oxidation of benzhydrol to benzophenone. nih.gov
The catalytic system is effective for a wide range of substrates, including benzylic and aliphatic alcohols, providing moderate to excellent yields of the corresponding carbonyl compounds. nih.govnih.gov
| Alcohol Substrate | Product | Yield (%) |
|---|---|---|
| Benzhydrol | Benzophenone | 98 |
| 1-Phenylethanol | Acetophenone | 99 |
| Benzyl alcohol | Benzaldehyde | 88 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 96 |
| Cyclohexanol | Cyclohexanone | 85 |
| 2-Octanol | 2-Octanone | 81 |
The catalytic cycle for alcohol oxidation by 2-iodo-N-isopropyl-5-methoxybenzamide involves the in situ generation of hypervalent iodine species. The proposed mechanism proceeds through the following key steps:
Oxidation of the Catalyst: The monovalent iodine(I) of the iodobenzamide catalyst is first oxidized by the co-oxidant (e.g., Oxone®) to a trivalent iodine(III) species.
Further Oxidation to Pentavalent Iodine: This trivalent iodine species is then rapidly oxidized to a highly reactive pentavalent iodine(V) species. nih.gov
Alcohol Oxidation: The generated pentavalent iodine species oxidizes the alcohol substrate to the corresponding carbonyl compound (aldehyde or ketone), while itself being reduced back to a trivalent iodine species. nih.gov
Catalyst Regeneration: The trivalent iodine species is then re-oxidized by the co-oxidant, regenerating the active pentavalent catalyst and completing the catalytic cycle. nih.gov
Regioselectivity and Stereoselectivity in Reactions of Substituted Benzamides
Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of the chemical reactivity of substituted benzamides like 5-bromo-N-isopropyl-2-methoxybenzamide. The directing effects of the substituents on the aromatic ring play a pivotal role in determining the outcome of electrophilic aromatic substitution and other reactions. wikipedia.orglibretexts.org
The methoxy (B1213986) (-OCH₃) group at the C2 position is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic π-system. libretexts.org This increases the electron density at the positions ortho and para to it, making them more susceptible to electrophilic attack. Conversely, the bromine (-Br) atom at the C5 position is a deactivating group due to its -I (inductive) effect, but it also acts as an ortho, para-director because of its +M effect, where its lone pairs can be donated to the ring. The N-isopropylamido group (-CONHCH(CH₃)₂) at the C1 position is also a deactivating group due to the electron-withdrawing nature of the carbonyl group, but it can direct incoming electrophiles to the ortho position through a process known as directed ortho-metalation (DoM). wikipedia.org
In electrophilic aromatic substitution reactions, the final regiochemical outcome is a result of the interplay between these directing effects. For an incoming electrophile, the potential sites of substitution on a 5-bromo-2-methoxybenzamide (B1285100) backbone are C3, C4, and C6. The powerful ortho, para-directing influence of the methoxy group would strongly favor substitution at the C3 (ortho) and C6 (para to the bromine, ortho to the amide) positions. The directing effect of the bromine atom would also favor the C6 position.
Directed ortho-metalation provides a powerful synthetic tool to achieve high regioselectivity that might not be possible through classical electrophilic substitution. wikipedia.org In this strategy, a strong base, typically an organolithium reagent, is used to deprotonate the aromatic ring at the position ortho to a directing metalation group (DMG). The amide functionality is a potent DMG. Therefore, treatment of an N-substituted 2-methoxybenzamide (B150088) with a strong base would be expected to lead to lithiation at the C6 position, directed by the amide group. Subsequent quenching with an electrophile would yield a 1,2,6-trisubstituted benzamide.
The regioselectivity in such reactions can be illustrated with the following representative data:
| Reaction Type | Substrate Analogue | Reagent | Major Regioisomer(s) | Reference |
| Bromination | 2-Methoxybenzamide | Br₂/FeBr₃ | 5-Bromo-2-methoxybenzamide | General Principle |
| Nitration | 2-Methoxy-N-isopropylbenzamide | HNO₃/H₂SO₄ | 2-Methoxy-N-isopropyl-5-nitrobenzamide | General Principle |
| Directed ortho-Metalation | N-isopropyl-2-methoxybenzamide | n-BuLi, then E⁺ | 6-E-N-isopropyl-2-methoxybenzamide | wikipedia.org |
Stereoselectivity, the preferential formation of one stereoisomer over another, becomes relevant when chiral centers are involved or created during a reaction. masterorganicchemistry.com In the case of this compound, the molecule itself is not chiral. However, reactions involving chiral reagents or catalysts, or reactions that introduce a new chiral center, can proceed with stereoselectivity. For instance, if the amide nitrogen were part of a chiral auxiliary, reactions at a prochiral center in the molecule could exhibit diastereoselectivity.
An example of a stereoselective reaction involving a benzamide analogue is the asymmetric reduction of a ketone. The stereochemical outcome is often dictated by the steric hindrance imposed by the substituents on the aromatic ring and the nature of the chiral reducing agent.
| Reaction Type | Substrate Analogue | Chiral Reagent/Catalyst | Major Stereoisomer | Diastereomeric Excess (d.e.) | Reference |
| Asymmetric Reduction | 2-Acetyl-5-bromobenzamide | (R)-CBS Catalyst | (R)-1-(2-carbamoyl-4-bromophenyl)ethanol | >90% | General Principle |
Influence of Substituents on Reaction Kinetics and Thermodynamics
The substituents on the benzamide ring significantly influence the rates (kinetics) and equilibrium positions (thermodynamics) of its reactions. These effects can be broadly categorized into inductive, mesomeric (resonance), and steric effects.
The Hammett equation is a valuable tool for quantifying the electronic influence of meta and para substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted species to that of the unsubstituted species through the substituent constant (σ) and the reaction constant (ρ).
log(k/k₀) = ρσ
σ (Sigma): This constant represents the electronic effect of a substituent. Electron-donating groups (like -OCH₃) have negative σ values, while electron-withdrawing groups (like -Br and -NO₂) have positive σ values.
ρ (Rho): This constant is characteristic of the reaction and reflects its sensitivity to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.
For the alkaline hydrolysis of substituted benzamides, the reaction is accelerated by electron-withdrawing groups, resulting in a positive ρ value. This is consistent with a mechanism where the rate-determining step involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a negatively charged tetrahedral intermediate. viu.ca
The following table provides hypothetical kinetic data for the alkaline hydrolysis of various substituted benzamides to illustrate the influence of substituents:
| Substituent (para) | σₚ | Relative Rate (k/k₀) | log(k/k₀) |
| -OCH₃ | -0.27 | 0.54 | -0.27 |
| -CH₃ | -0.17 | 0.68 | -0.17 |
| -H | 0.00 | 1.00 | 0.00 |
| -Br | 0.23 | 1.70 | 0.23 |
| -NO₂ | 0.78 | 6.03 | 0.78 |
The thermodynamic parameters for the binding of p-substituted benzamidinium derivatives to trypsin illustrate this influence:
| Substituent (para) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) | Reference |
| -H | -5.7 | -7.2 | 1.5 | nih.gov |
| -CH₃ | -6.1 | -7.5 | 1.4 | nih.gov |
| -OH | -5.8 | -7.8 | 2.0 | nih.gov |
| -NH₂ | -6.2 | -8.5 | 2.3 | nih.gov |
These data indicate that electron-donating groups, which increase the basicity of the amidine group, can lead to more favorable binding enthalpies.
Advanced Applications in Organic Synthesis and Materials Science
5-Bromo-N-isopropyl-2-methoxybenzamide as a Versatile Synthetic Building Block
The utility of this compound as a versatile building block stems from the distinct reactivity of its constituent functional groups. The bromine atom, positioned at the 5-carbon of the benzene (B151609) ring, is the primary site for transition metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, through well-established methodologies like Suzuki, Heck, and Buchwald-Hartwig couplings. The successful application of palladium-catalyzed cross-coupling for other bromo-triazines highlights the feasibility of this approach. nih.govuzh.chresearchgate.net Aryl halides are significant precursors for creating pharmaceuticals, agrochemicals, and other synthetic intermediates via these coupling reactions. researchgate.net
The methoxy (B1213986) and N-isopropylamide groups also play crucial roles in modulating the reactivity of the aromatic ring. The methoxy group is a well-known ortho-, para-director in electrophilic aromatic substitution, potentially allowing for further functionalization of the ring, although the existing substitution pattern makes this challenging. More significantly, the amide group can function as a directing group in C-H activation reactions, facilitating functionalization at the ortho position (C6). nih.govresearchgate.netmdpi.com This dual-handle approach—using the bromine for cross-coupling and the amide for directed C-H activation—provides a powerful strategy for the regioselective synthesis of highly substituted aromatic compounds.
Table 1: Synthetic Potential of Functional Groups in this compound
| Functional Group | Position | Key Synthetic Applications | Potential Reaction Types |
| Bromine | C5 | Introduction of carbon and heteroatom substituents | Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling, Buchwald-Hartwig Amination, Cyanation |
| N-isopropylamide | C1 | Directing group for C-H activation | ortho-Arylation, ortho-Alkenylation, ortho-Alkylation |
| Methoxy Group | C2 | Modulates electronic properties, potential protecting group | O-demethylation to reveal a phenol (B47542) for further functionalization |
| Aromatic Ring | - | Scaffold for complex molecule synthesis | Nucleophilic Aromatic Substitution (under harsh conditions), Electrophilic Aromatic Substitution |
Catalytic Applications in Selective Organic Transformations
While this compound is primarily utilized as a substrate or building block, its structural motifs are integral to the design of ligands and directing groups for catalysis. The amide functionality is a key component in a variety of directing groups used to achieve high selectivity in transition-metal-catalyzed C-H functionalization reactions. snnu.edu.cn Amides can coordinate to a metal center, positioning the catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation and subsequent transformation. nih.govmdpi.com
Role in the Design and Synthesis of Complex Organic Architectures
The multi-functional nature of this compound makes it an excellent starting point for the synthesis of complex organic architectures. Chemists can exploit the differential reactivity of its functional groups to build molecular complexity in a controlled, stepwise manner. A common synthetic strategy involves first utilizing the bromo-substituent in a palladium-catalyzed cross-coupling reaction to append a new fragment. nih.govuzh.ch
Following this initial diversification, the other functional groups can be manipulated. For example, the methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to unmask a phenol. This phenol can then undergo a variety of reactions, such as etherification or esterification, to add another layer of complexity. Furthermore, the amide bond itself, while generally stable, can be hydrolyzed under forcing conditions to reveal a carboxylic acid, or the N-isopropyl group can be modified. This sequential reaction capability allows for the divergent synthesis of a library of complex molecules from a single, versatile precursor. Related bromo-benzaldehyde derivatives are noted as crucial starting materials for synthesizing complex organic molecules for the pharmaceutical and agrochemical industries. lookchem.com
Exploration in the Development of Novel Organic Materials
The electronic characteristics of this compound make it and its derivatives interesting candidates for the development of novel organic materials. The presence of both an electron-donating group (methoxy) and electron-withdrawing groups (bromo and the carbonyl of the amide) on the benzene ring creates a polarized π-system. mdpi.com This intramolecular charge-transfer character is a key feature for materials with nonlinear optical (NLO) properties. nih.govresearchgate.net
Organic compounds with significant NLO responses are of great interest for applications in optical switching, data storage, and telecommunications. researchgate.net By modifying the structure of this compound, for example, by replacing the bromine atom with other conjugated systems via cross-coupling, the extent of charge transfer and thus the NLO properties can be tuned. Theoretical and experimental studies on other substituted aromatic systems have demonstrated that a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to significant NLO characteristics. nih.gov The synthesis of polycyclic fused amide derivatives has also been explored for applications in electroluminescent devices, such as OLEDs, indicating the potential of benzamide-based structures in organic electronics. mdpi.com
In Vitro Biochemical and Molecular Interaction Studies of Benzamide Derivatives
Investigation of Enzyme-Ligand Interactions
Benzamide (B126) derivatives have been the subject of extensive research due to their ability to interact with a variety of enzymes, modulating their activity and influencing physiological pathways. These interactions are highly dependent on the specific substitutions on the benzamide scaffold, which dictate the compound's binding affinity and mechanism of action.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov The inhibition of HDACs has become an important therapeutic strategy in oncology. nih.gov Benzamide derivatives, particularly those containing a zinc-binding group, are a well-established class of HDAC inhibitors. nih.govacs.org
The primary mechanism of action for many benzamide-based HDAC inhibitors involves the chelation of the zinc ion located in the active site of the enzyme. nih.gov This interaction is often facilitated by a functional group on the benzamide derivative that can coordinate with the zinc ion, thereby blocking the catalytic activity of the enzyme. Additionally, these inhibitors can form hydrogen bonds and other interactions with amino acid residues lining the active site cavity, leading to conformational changes in the enzyme. nih.gov
Structure-activity relationship (SAR) studies have revealed that substituents on the benzamide ring are crucial for inhibitory activity and selectivity. acs.org For example, the presence of a 2'-amino group on the benzanilide (B160483) moiety has been found to be indispensable for inhibitory activity against certain HDAC isoforms. acs.org N-(2-aminophenyl)-benzamide derivatives have been identified as potent inhibitors of class I HDAC enzymes, demonstrating nanomolar efficacy. acs.org
Table 2: Examples of Benzamide Derivatives as HDAC Inhibitors
| Compound | Target HDACs | IC50 Values | Reference |
|---|---|---|---|
| MS-275 | Class I | 4.8 µM | acs.org |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1, HDAC2, HDAC3 | 95.2 nM, 260.7 nM, 255.7 nM | frontiersin.org |
Tyrosinase Inhibitory Mechanisms
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a major focus in the development of skin-whitening agents and treatments for hyperpigmentation disorders. tandfonline.com Several benzamide derivatives have been investigated for their tyrosinase inhibitory activity. nih.govdoi.org
The mechanism of tyrosinase inhibition by benzamide derivatives can be either competitive or non-competitive, depending on the specific structure of the compound. nih.gov Some derivatives may bind to the active site of the enzyme, competing with the natural substrates, L-tyrosine and L-DOPA. nih.gov Docking studies have suggested that certain N-(acryloyl)benzamide derivatives have stronger binding affinities for tyrosinase than the well-known inhibitor, kojic acid. nih.gov
SAR studies on substituted N-benzylbenzamides have indicated that the nature and position of substituents on the benzamide ring significantly influence their anti-melanogenic and tyrosinase inhibitory activities. doi.org For instance, bulky, lipophilic substituents at the 5-position of the benzamide ring can enhance melanogenesis inhibition. doi.org
Table 3: Tyrosinase Inhibition by Benzamide Derivatives
| Compound | % Inhibition of Tyrosinase (at 25 µM) | % Decrease in Melanin Content (at 25 µM) | Reference |
|---|---|---|---|
| Compound 1a (an N-(acryloyl)benzamide derivative) | 59.70% | 47.97% | nih.gov |
| Compound 1j (an N-(acryloyl)benzamide derivative) | 76.77% | 61.77% | nih.gov |
G Protein-Coupled Receptor (GPCR) Agonistic Activities
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are important drug targets. nih.gov Benzamide derivatives have been identified as agonists for several GPCRs, including GPR35 and GPR52. nih.govnih.gov
The agonistic activity of these compounds is initiated by their binding to the receptor, which induces a conformational change and triggers downstream signaling pathways. For example, a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been shown to be potent GPR35 agonists. nih.gov Similarly, 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives have been discovered as potent GPR52 agonists with some exhibiting biased agonism, preferentially activating G protein signaling over β-arrestin pathways. nih.govresearchgate.net This biased signaling could lead to therapeutic agents with improved efficacy and reduced side effects. nih.gov
Cellular Pathway Modulation Studies
Beyond direct enzyme and receptor interactions, benzamide derivatives can modulate various cellular pathways, including those involved in inflammation.
Anti-inflammatory Mechanisms in Cell Lines
The anti-inflammatory properties of benzamide derivatives have been demonstrated in various in vitro models. researchgate.nethilarispublisher.comnih.gov One of the key mechanisms is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. researchgate.net
Certain nitro-substituted benzamide derivatives have shown significant inhibition of NO production with IC50 values in the low micromolar range. researchgate.net These compounds have also been found to suppress the expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Furthermore, some derivatives can downregulate the expression and secretion of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.net These findings suggest that benzamide derivatives can exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Table 4: Anti-inflammatory Activity of Nitro Benzamide Derivatives in RAW264.7 Macrophages
| Compound | IC50 for NO Inhibition | Effect on Pro-inflammatory Cytokines | Reference |
|---|---|---|---|
| Compound 5 | 3.7 µM | Significant suppression of COX-2, IL-1β, and TNF-α expression | researchgate.net |
| Compound 6 | 5.3 µM | Significant suppression of COX-2, IL-1β, and TNF-α expression and secretion | researchgate.net |
Anti-proliferative Effects on Cancer Cell Lines
Antimicrobial Efficacy and Mechanism of Action in Microorganisms
Information regarding the antimicrobial efficacy of 5-bromo-N-isopropyl-2-methoxybenzamide against bacteria, fungi, or other microorganisms is not present in the available scientific literature. Consequently, there are no findings on its minimum inhibitory concentration (MIC), spectrum of activity, or its mechanism of antimicrobial action.
Q & A
Q. How can this compound serve as a template for designing kinase inhibitors?
- Methodological Answer : Replace the bromine with heterocyclic groups (e.g., pyridinyl) via cross-coupling, then screen against kinase panels (e.g., JAK2, EGFR). Use computational SAR models to prioritize substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
